Tetrahydrothiopyran-4-one oxime
Overview
Description
Tetrahydrothiopyran-4-one oxime is not directly mentioned in the provided papers; however, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of tetrahydrothiopyran derivatives. For instance, the synthesis of tetrahydrothiopyran-3-one 1,1-dioxide is described as a useful synthon for the stereoselective synthesis of unsaturated carboxylic acids . This suggests that tetrahydrothiopyran derivatives can be functionalized and transformed into various other compounds, which may include oxime derivatives.
Synthesis Analysis
The synthesis of related heterocyclic compounds is well-documented in the provided papers. For example, a one-pot synthesis of 5-oxo-tetrahydro-4H-benzo-[b]-pyran derivatives is reported using room temperature ionic liquids (RTILs) without any catalyst, highlighting the potential for efficient and mild synthesis conditions for such compounds . Additionally, the synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using magnesium oxide as a catalyst under solvent-free conditions indicates the possibility of green chemistry approaches in synthesizing tetrahydrothiopyran derivatives .
Molecular Structure Analysis
The molecular structure of a related compound, 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione, has been investigated using X-ray diffraction and computational chemistry methods . This study provides insights into the charge density and electronic structure of the nitrogen-oxygen bond, which could be relevant when considering the oxime functionality in tetrahydrothiopyran-4-one oxime. The use of various computational methods, such as density functional theory (DFT) and Quantum Theory of Atoms In Molecules (QTAIM), could be applied to analyze the molecular structure of tetrahydrothiopyran-4-one oxime as well .
Chemical Reactions Analysis
The papers describe various chemical reactions involving tetrahydrothiopyran derivatives and related compounds. For instance, tetrahydrothiopyran-3-one 1,1-dioxide undergoes alkylation, ring opening, and bromination to yield α-halosulfone intermediates, which can be transformed by Ramberg-Backlund rearrangement into unsaturated carboxylic acids . This indicates that tetrahydrothiopyran derivatives can participate in complex reaction sequences, potentially including the formation of oxime groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of tetrahydrothiopyran-4-one oxime are not directly discussed, the papers provide information on the properties of similar compounds. For example, the antibacterial activity of synthesized 2-amino-tetrahydro-4H-chromenes suggests that tetrahydrothiopyran derivatives may also exhibit biological activity . The reactivity of the (E)- and (Z)-oximes of 3,4-dimethyl-3-penten-2-one with butyl nitrite to form pyrazole and isoxazoline derivatives also provides insight into the reactivity of oxime groups in different stereochemical contexts .
Scientific Research Applications
Antimicrobial Activities
Tetrahydrothiopyran-4-one oxime and its derivatives have shown significant potential in antimicrobial activities. Gopalakrishnan, Thanusu, and Kanagarajan (2009) reported the synthesis of some diarylpiperidin/tetrahydrothiopyran/tetrahydropyran-4-one oximes, demonstrating excellent antibacterial and antifungal activities against various clinically isolated strains (Gopalakrishnan, M., Thanusu, J., & Kanagarajan, V., 2009).
Organocatalytic Asymmetric Synthesis
Mondal, Nandi, and Pan (2017) highlighted the importance of tetrahydrothiopyrans, including tetrahydrothiopyran-4-one oxime, in organocatalytic asymmetric synthesis. These compounds are significant in organic chemistry due to their high synthetic utility and presence in nature (Mondal, B., Nandi, S., & Pan, S., 2017).
Copper-Catalyzed Cyclization
Wu, Zhang, and Cui (2014) explored the use of copper-catalyzed cyclization of an oxime ester, including tetrahydrothiopyran-4-one oxime, to synthesize diverse heterocycles. This method offers a novel approach to creating complex molecular structures (Wu, Q., Zhang, Y., & Cui, S., 2014).
Conformational Studies
Tran et al. (2005) conducted synthesis and conformational studies on derivatives of tetrahydrothiopyran-4-one, providing insights into the structural characteristics of these compounds (Tran, K. et al., 2005).
Chemoselective Oxime Reactions
Agten et al. (2013) discussed the advantages of oxime reactions in peptides and proteins, emphasizing the chemoselectivity and stability of oxime linkages. This research underscores the relevance of oxime compounds, including tetrahydrothiopyopyran-4-one oxime, in biochemical applications (Agten, S. M. et al., 2013).
Colorimetric and Fluorogenic Detection
Kim et al. (2017) developed a meso-oxime-substituted probe for the detection of phosgene, showcasing the use of oxime structures in sensitive and rapid detection methods in analytical chemistry (Kim, T.-I. et al., 2017).
Aerobic Oxygenation and Cyclization
Huang et al. (2016) described a synthesis method involving copper-catalyzed aerobic oxygenation and cyclization of indoles with oxime acetates. This study highlights the utility of oxime compounds in innovative synthetic methodologies (Huang, H. et al., 2016).
Synthesis of Spiro-Fused Heterocyclic Systems
Holzer et al. (2003) reported the synthesis of a new heterocyclic system involving reactions with oxime compounds. This research contributes to the development of novel spiro-fused heterocyclic structures (Holzer, W. et al., 2003).
Epimerization in Piperidin-4-one Oximes
Srinivasan, Perumal, and Selvaraj (2004) explored the epimerization process in tetraarylpiperidin-4-one oximes, contributing to understanding the stereochemistry of such compounds (Srinivasan, M., Perumal, S., & Selvaraj, S., 2004).
Protein-Polysaccharide Conjugate Vaccines
Lees, Sen, and López-Acosta (2006) utilized oxime chemistry for the bioconjugation of proteins and polysaccharides in vaccine synthesis, demonstrating the versatility of oxime compounds in biomedical applications (Lees, A., Sen, G., & López-Acosta, A., 2006).
Safety And Hazards
Tetrahydrothiopyran-4-one oxime may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
properties
IUPAC Name |
N-(thian-4-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSBAVVPGULZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285380 | |
Record name | N-Thian-4-ylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiopyran-4-one oxime | |
CAS RN |
6309-59-7 | |
Record name | 6309-59-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Thian-4-ylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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